![molecular formula C12H10N2O2S B14247608 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one CAS No. 502935-49-1](/img/structure/B14247608.png)
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one: is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of bacteria and viruses makes it a promising candidate for the development of new drugs.
Medicine:
In medicine, this compound is explored for its anticancer properties. Studies have shown that thiazole derivatives can exhibit significant antitumor activity against various cancer cell lines .
Industry:
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the aggregation factor of human platelets or act as a fibrinogenic receptor antagonist . These interactions can lead to the desired therapeutic effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
Comparison:
Compared to similar compounds, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one stands out due to its unique structure and diverse range of applications. While other thiazole derivatives also exhibit medicinal and biological properties, this compound’s specific arrangement of functional groups enhances its reactivity and potential for drug development. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
502935-49-1 |
|---|---|
Molekularformel |
C12H10N2O2S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-[1,3]thiazolo[5,4-c]quinolin-4-one |
InChI |
InChI=1S/C12H10N2O2S/c1-7-13-10-8-5-3-4-6-9(8)14(16-2)12(15)11(10)17-7/h3-6H,1-2H3 |
InChI-Schlüssel |
DPFWLHYJBRHQIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C(=O)N(C3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


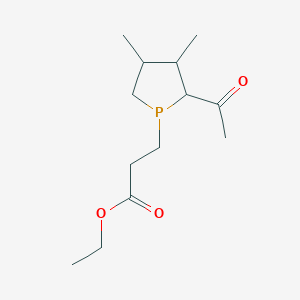
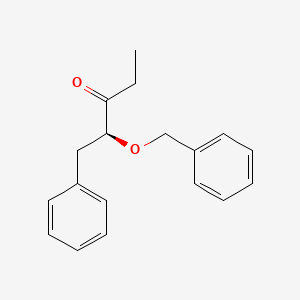
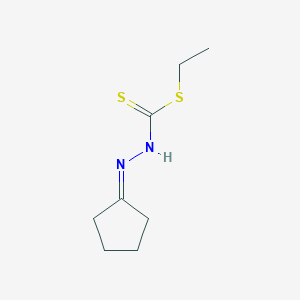
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
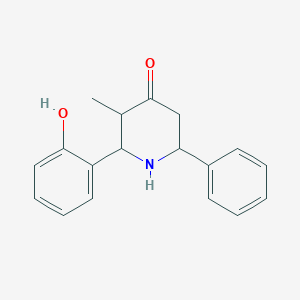

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
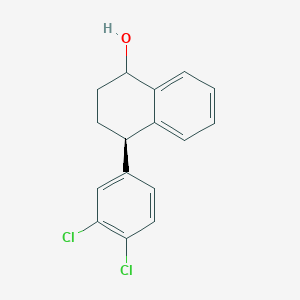
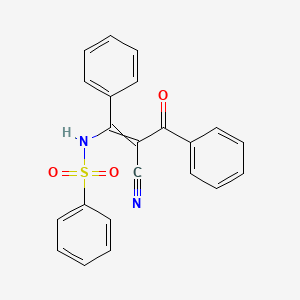
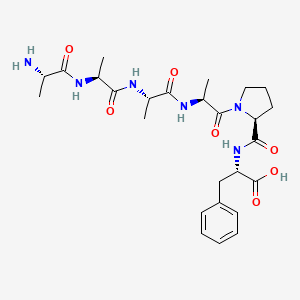
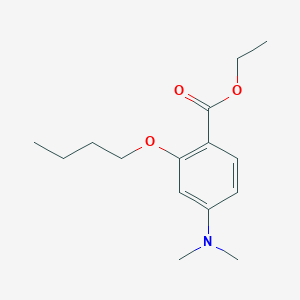
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
